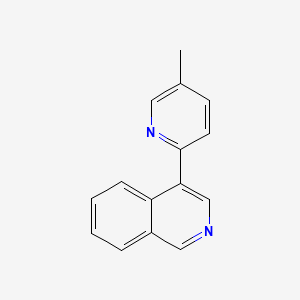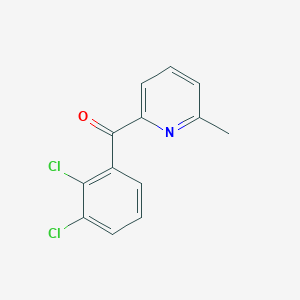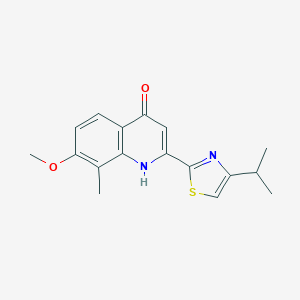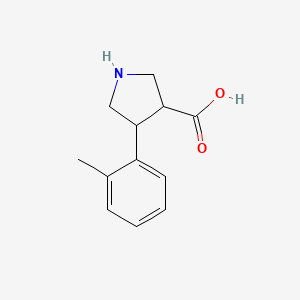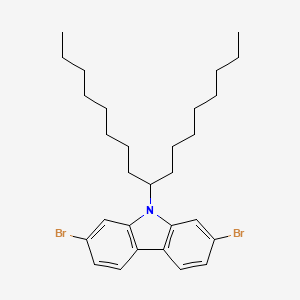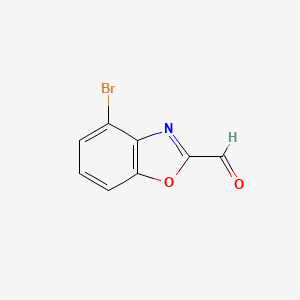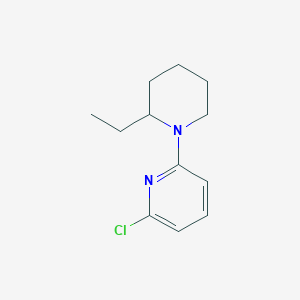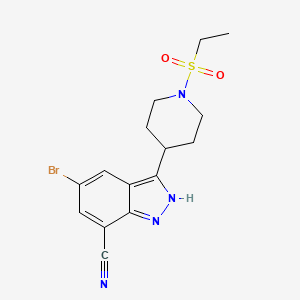
5-Bromo-3-(1-(ethylsulfonyl)piperidin-4-yl)-1H-indazole-7-carbonitrile
Übersicht
Beschreibung
5-Bromo-3-(1-(ethylsulfonyl)piperidin-4-yl)-1H-indazole-7-carbonitrile (5-Br-3-ESP-1H-Ind-7-CN) is a small molecule with potential therapeutic applications. It is a member of the indazole family of compounds, which has been studied extensively in recent years due to its potential as a therapeutic agent. 5-Br-3-ESP-1H-Ind-7-CN has been studied in both laboratory and clinical settings, with promising results.
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling
This compound can be used as a precursor in the Suzuki-Miyaura cross-coupling reaction, which is a pivotal method for forming carbon-carbon bonds in organic chemistry. The bromine atom in the molecule acts as a good leaving group, making it suitable for palladium-catalyzed cross-coupling reactions to synthesize various biaryl structures, which are common in pharmaceuticals and agrochemicals .
Organoboron Chemistry
The compound’s structure suggests potential utility in organoboron chemistry. It could serve as a building block for the synthesis of boronic esters and acids, which are essential in various organic transformations, including homologations and conjunctive cross-couplings .
Radical Chemistry
The indazole nucleus of the compound provides a platform for radical chemistry applications. It could be involved in radical-polar crossover reactions, which are useful for creating complex molecules from simpler precursors through radical intermediates .
Medicinal Chemistry
Indazole derivatives are known for their pharmacological properties. This compound could be used in the design and synthesis of new medicinal agents, particularly as a scaffold for developing kinase inhibitors or GPCR modulators due to the indazole core’s bioactivity .
Material Science
In material science, the compound could be explored for the development of organic semiconductors. The indazole moiety can contribute to the electronic properties of materials, potentially leading to applications in OLEDs or organic photovoltaics .
Proteomics
Given the compound’s potential reactivity and structural features, it could be used in proteomics for labeling or modifying proteins. The sulfonyl group, in particular, might be leveraged for selective reactions with amino acid residues .
Catalysis
The compound could find use in catalysis, particularly in the development of new catalysts or ligands. The indazole ring system can coordinate to metals, which could be exploited in the design of metal-organic frameworks (MOFs) or as part of asymmetric catalysis systems .
Neuroscience Research
Indazole derivatives have been studied for their effects on the central nervous system. This compound could be used in neuroscience research to study its interaction with neural receptors or as a potential modulator of neurological pathways .
Eigenschaften
IUPAC Name |
5-bromo-3-(1-ethylsulfonylpiperidin-4-yl)-2H-indazole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O2S/c1-2-23(21,22)20-5-3-10(4-6-20)14-13-8-12(16)7-11(9-17)15(13)19-18-14/h7-8,10H,2-6H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMHSGLUBQCFQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C2=C3C=C(C=C(C3=NN2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678346 | |
| Record name | 5-Bromo-3-[1-(ethanesulfonyl)piperidin-4-yl]-2H-indazole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(1-(ethylsulfonyl)piperidin-4-yl)-1H-indazole-7-carbonitrile | |
CAS RN |
872350-26-0 | |
| Record name | 5-Bromo-3-[1-(ethanesulfonyl)piperidin-4-yl]-2H-indazole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid](/img/structure/B1454128.png)
![1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid](/img/structure/B1454129.png)

